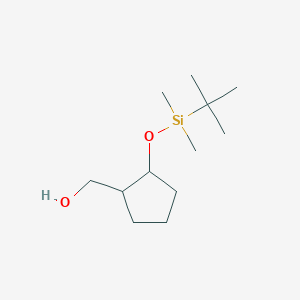
(2-((tert-Butyldimethylsilyl)oxy)cyclopentyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol is an organosilicon compound with the molecular formula C12H26O2Si. This compound is characterized by the presence of a cyclopentane ring substituted with a hydroxymethyl group and a tert-butyldimethylsilyloxy group. It is commonly used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The general synthetic route includes the following steps:
Protection of Hydroxyl Group: The hydroxyl group of cyclopentanemethanol is protected by reacting it with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and purification processes are adapted for industrial-scale operations.
Chemical Reactions Analysis
Types of Reactions
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The tert-butyldimethylsilyl group is stable under a variety of conditions, making it an effective protecting group. The compound can be selectively deprotected under mild acidic or basic conditions, allowing for controlled release of the hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethanol
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethylamine
- 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propane
Uniqueness
2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclopentanemethanol is unique due to its cyclopentane ring structure, which imparts different steric and electronic properties compared to linear or branched analogs. This uniqueness makes it valuable in specific synthetic applications where the cyclopentane ring is required.
Properties
Molecular Formula |
C12H26O2Si |
|---|---|
Molecular Weight |
230.42 g/mol |
IUPAC Name |
[2-[tert-butyl(dimethyl)silyl]oxycyclopentyl]methanol |
InChI |
InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(11)9-13/h10-11,13H,6-9H2,1-5H3 |
InChI Key |
QRELYVHEPVDASS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCC1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















